molecular formula C10H6F2O2S B8075522 6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid methyl ester

6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid methyl ester

Cat. No.: B8075522
M. Wt: 228.22 g/mol
InChI Key: AKMVBVDANUKAAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid methyl ester is a fluorinated derivative of the benzo[b]thiophene scaffold, characterized by a methyl ester group at position 2 and fluorine atoms at positions 6 and 5. This compound belongs to a class of heterocyclic aromatic systems widely studied for their applications in medicinal chemistry and materials science. The fluorine substituents likely enhance its electronic properties and metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name

methyl 6,7-difluoro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2O2S/c1-14-10(13)7-4-5-2-3-6(11)8(12)9(5)15-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMVBVDANUKAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Fluorination of the Benzothiophene Core

  • Reagents : Selectfluor® or xenon difluoride (XeF₂) in acetonitrile at 80°C.

  • Mechanism : Electrophilic aromatic substitution facilitated by the electron-deficient benzothiophene system.

  • Challenges : Over-fluorination is mitigated by stoichiometric control (1.2 equiv of fluorinating agent per substitution site).

Use of Pre-Fluorinated Intermediates

  • Starting Material : 3,4-Difluoro-2-nitrobenzoic acid methyl ester.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) converts nitro groups to amines, followed by Sandmeyer fluorination (NaNO₂/HBF₄).

  • Advantage : Higher regioselectivity compared to direct fluorination.

Esterification and Functionalization

The methyl ester group is introduced via nucleophilic acyl substitution:

  • Reagents : Methyl chloroacetate (16.15 mmol) in the presence of potassium carbonate.

  • Conditions : Reflux in THF at 130°C for 4 hours, followed by hydrolysis with aqueous NaOH.

  • Purification : Acidic ion exchange resin (Dowex WX2-200) eluted with methanol/triethylamine (95:5).

Purification and Characterization

Chromatographic Techniques

Method Conditions Purity Yield
Preparative HPLCC18 column, acetonitrile/water (70:30)>95%58–82%
Column ChromatographySilica gel, PE/EA (3:1)>90%65–75%
Ion Exchange ChromatographyDowex WX2-200, MeOH/TEA (95:5)>98%72%

Spectroscopic Validation

  • NMR : Distinct signals for fluorine atoms (δ 160–165 ppm in ¹⁹F NMR) and ester carbonyl (δ 165–170 ppm in ¹³C NMR).

  • MS : Molecular ion peak at m/z 228.21 (calculated for C₁₀H₇F₂O₂S).

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost efficiency and safety:

  • Catalyst Recycling : Boron trifluoride diethyl etherate is recovered via distillation.

  • Waste Management : Halogenated byproducts are segregated for incineration.

  • Throughput : Batch processes achieve ~500 g/day with >90% purity.

Comparative Analysis of Methods

Parameter Cyclization Route Pre-Fluorinated Route
Reaction Time 8–12 hours16–20 hours
Yield 65–72%55–60%
Regioselectivity ModerateHigh
Cost LowHigh

The cyclization route is favored for its brevity and cost-effectiveness, whereas the pre-fluorinated route offers superior regioselectivity for research-grade applications.

Challenges and Optimization

  • Byproduct Formation : Over-fluorination is minimized using excess THF as a solvent.

  • Scale-Up Issues : Exothermic reactions require controlled cooling (0–5°C).

  • Catalyst Degradation : Dowex resin is regenerated via sequential washes with methanol and dichloromethane .

Chemical Reactions Analysis

Types of Reactions: 6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydro derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a metal catalyst or using chemical reductants like lithium aluminum hydride (LiAlH4).

  • Substitution: Electrophilic substitution reactions often use strong acids or Lewis acids, while nucleophilic substitutions may involve strong nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.

  • Reduction Products: Dihydro derivatives and other reduced forms.

  • Substitution Products: Various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H8F2O2S
  • Molecular Weight : 232.24 g/mol
  • IUPAC Name : Methyl 6,7-difluoro-1-benzothiophene-2-carboxylate

The presence of fluorine atoms in the structure enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Medicinal Chemistry

6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid methyl ester is being investigated for its potential pharmacological properties:

  • Anticancer Activity : Studies have indicated that derivatives of benzo[b]thiophenes exhibit significant activity against various cancer cell lines. The difluorinated structure may enhance binding affinity to specific molecular targets involved in cancer progression. For instance, research has shown that compounds with similar structures can inhibit key enzymes in cancer metabolism, suggesting a potential role in therapeutic development .
  • Anti-inflammatory Properties : There is ongoing research into the anti-inflammatory effects of thiophene derivatives. The modulation of inflammatory pathways could lead to new treatments for chronic inflammatory diseases .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : The unique structure allows for the synthesis of more complex thiophene derivatives. It can undergo various reactions such as nucleophilic substitutions and cyclization, which are essential for creating diverse chemical libraries for drug discovery .
  • Material Science Applications : The compound is also explored for its potential use in organic electronics, particularly in the development of organic semiconductors and materials for organic light-emitting diodes (OLEDs). Its electronic properties make it suitable for applications in optoelectronic devices .

Case Studies and Research Findings

Several studies highlight the promising applications of this compound:

  • Inhibition Studies : Research has demonstrated that this compound can inhibit specific kinases involved in cancer signaling pathways. For example, a study found that certain derivatives exhibited significant inhibitory effects on cancer cell proliferation .
  • Cell Culture Experiments : In vitro experiments have shown that compounds with similar structures can reverse aging phenotypes in cell cultures when used with specific kinase inhibitors, indicating a potential role in regenerative medicine .
  • Toxicity and Selectivity : Investigations into the selectivity of these compounds have revealed that their unique structural features may allow for enhanced selectivity over traditional inhibitors, which is crucial in minimizing toxicity during drug development .

Mechanism of Action

The mechanism by which 6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid methyl ester exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the binding affinity and selectivity of the compound towards these targets, leading to improved biological activity.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in biological processes.

  • Receptors: It can bind to receptors and modulate their activity, leading to desired therapeutic effects.

  • Pathways: The compound may influence various biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues

Key structural analogs of 6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid methyl ester include:

Compound Name Substituents/Modifications Key Features/Applications References
This compound 6,7-diF, COOCH₃ Fluorination enhances stability; discontinued
3-Benzoylamino-4,5,6,7-tetrahydro-benzo[b]thiophene-2-carboxylic acid methyl ester NHBz, saturated cyclohexene ring, COOCH₃ Intermediate for tankyrase inhibitors; 78% synthetic yield
2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester NH₂, saturated ring, COOCH₃ Versatile intermediate for acylations/amidations
5-(Methylthio)thiophene-2-carboxylic acid CH₃S- at position 5, free carboxylic acid Pesticide intermediate; mp 103–105°C
Thiophene-2-carboxylic acid Simple thiophene core, COOH R&D applications; well-characterized safety
2.4 Research and Commercial Status
  • Saturated analogs (e.g., tetrahydro derivatives) are more extensively studied due to their utility as intermediates in kinase inhibitor synthesis .
  • Non-fluorinated esters (e.g., methyl 2-((triazine)amino)benzoates) are employed in herbicides, emphasizing the versatility of the thiophene-ester motif .

Biological Activity

6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid methyl ester (DFBCA) is a synthetic organic compound belonging to the benzothiophene family. It has gained attention due to its diverse biological activities, which are influenced by its unique fluorinated structure. This article provides a comprehensive overview of the biological activity of DFBCA, focusing on its antibacterial, anticancer, anti-inflammatory, and other pharmacological properties.

  • Molecular Formula : C10H7F2O2S
  • Molecular Weight : 210.22 g/mol
  • Structure : The presence of fluorine atoms at the 6 and 7 positions enhances its chemical reactivity and biological activity.

Antibacterial Activity

DFBCA has demonstrated significant antibacterial properties against various pathogens. Studies have reported its effectiveness against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

PathogenMinimum Inhibitory Concentration (MIC)Inhibition Zone Diameter (mm)
E. faecalis40 µg/mL29
P. aeruginosa50 µg/mL24
S. typhi40 µg/mL30
K. pneumoniae50 µg/mL19

These results indicate that DFBCA exhibits comparable antibacterial activity to standard antibiotics like ceftriaxone .

Anticancer Activity

DFBCA has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).

Cell LineIC50 (µM)Reference Compound
MCF-712.41Doxorubicin
HCT-1169.71Doxorubicin
HepG220.19Doxorubicin

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the S phase, leading to decreased cell viability .

Anti-inflammatory Activity

DFBCA has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. In comparative studies, it demonstrated stronger inhibitory effects than traditional anti-inflammatory drugs like dexamethasone.

CytokineInhibition (%) at 10 µg/mL
IL-689
TNF-α78

These findings suggest that DFBCA could be a promising candidate for developing new anti-inflammatory therapies .

Case Studies and Research Findings

  • Study on Antibacterial Efficacy : A study conducted by Roxana et al. evaluated the antibacterial activity of various thiourea derivatives, including DFBCA. The compound was found to exhibit significant activity against resistant strains of bacteria, indicating its potential use in treating infections caused by multidrug-resistant organisms .
  • Cytotoxicity Assessment : Another research effort assessed the cytotoxic effects of DFBCA on A549 lung cancer cells using a propidium iodide-based assay. The results indicated that DFBCA did not exhibit cytotoxicity at concentrations significantly higher than its MIC, suggesting a favorable safety profile for further development .
  • Mechanistic Studies : Further investigations into the mechanism of action revealed that DFBCA induces apoptosis in cancer cells through the activation of caspases, contributing to its anticancer effects .

Q & A

Q. What are the standard synthetic routes for 6,7-difluoro-benzo[b]thiophene-2-carboxylic acid methyl ester?

A common approach involves constructing the benzo[b]thiophene core via cyclization of substituted cyclohexanone derivatives with methylthioglycolate, followed by fluorination and esterification. For example, cyclohexanone intermediates can react with methylthioglycolate to form tetrahydrobenzo[b]thiophene scaffolds, which are then fluorinated using agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) . Final esterification is achieved via acid-catalyzed methanolysis or transesterification.

Q. How is the compound characterized spectroscopically to confirm its structure?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR to verify the positions of fluorine atoms (via coupling patterns) and ester groups.
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.
  • FT-IR : To identify carbonyl (C=O) stretches (~1700 cm1^{-1}) and C-F bonds (~1100 cm1^{-1}) .

Q. What safety precautions are critical when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Storage : Keep in airtight containers under inert atmosphere (e.g., nitrogen) at room temperature to avoid degradation .

Advanced Research Questions

Q. How can regioselective fluorination at the 6 and 7 positions be optimized?

  • Directed metalation : Use lithium bases (e.g., LDA) to deprotonate specific positions, followed by reaction with electrophilic fluorinating agents like NFSI.
  • Halogen exchange : Replace chlorine or bromine substituents with fluorine via Balz-Schiemann or halogen-exchange reactions under anhydrous conditions .

Q. What analytical methods resolve contradictions between computational docking predictions and in vitro bioactivity data?

  • Dose-response assays : Validate binding affinity using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • Metabolic stability tests : Assess compound degradation in liver microsomes to rule out false negatives.
  • Co-crystallization studies : Resolve X-ray structures of the compound bound to target proteins (e.g., COX-2) to confirm docking poses .

Q. How can the ester group be selectively modified for structure-activity relationship (SAR) studies?

  • Hydrolysis : Treat with NaOH/MeOH to yield the carboxylic acid derivative.
  • Aminolysis : React with amines (e.g., NH3_3) to form amides.
  • Reduction : Use LiAlH4_4 to reduce the ester to a primary alcohol .

Q. What strategies mitigate stability issues in polar solvents or acidic/basic conditions?

  • Solvent screening : Test stability in DMSO, methanol, and aqueous buffers (pH 4–9) via HPLC monitoring.
  • Protective groups : Introduce tert-butyl or benzyl esters to stabilize the carboxylate moiety during reactions.
  • Lyophilization : Store freeze-dried samples to minimize hydrolysis .

Data-Driven Research Design

Q. How to design a robust assay for evaluating anti-inflammatory activity?

  • In vitro models : Use LPS-stimulated RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA.
  • Positive controls : Include dexamethasone or indomethacin for comparison.
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests (n ≥ 3) to ensure reproducibility .

Q. What computational tools predict metabolic pathways or toxicity?

  • ADMET prediction : Use SwissADME or ProTox-II to assess CYP450 interactions, hepatotoxicity, and Ames test outcomes.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict reactivity with biological nucleophiles .

Contradiction Analysis

Q. How to address discrepancies in antioxidant activity between DPPH and ABTS assays?

  • Mechanistic differences : DPPH detects H-atom transfer, while ABTS measures electron transfer. Test both assays with ascorbic acid as a control.
  • Solvent effects : Ensure consistent use of DMSO or ethanol, which may influence radical scavenging .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.